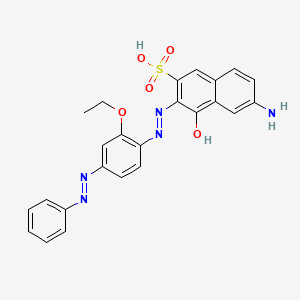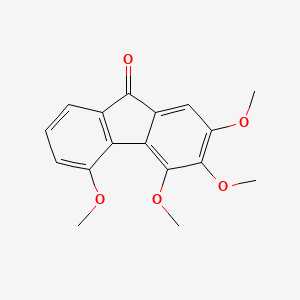![molecular formula C13H13N3O2 B14288893 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine CAS No. 138151-54-9](/img/no-structure.png)
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound this compound is known for its vibrant color and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine typically involves the diazotization of 3,4-dimethoxyaniline followed by coupling with pyridine. The reaction conditions generally include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The diazonium salt formed is then reacted with pyridine under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized as a dye and pigment in the textile and printing industries.
Mechanism of Action
The mechanism of action of 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. The azo group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Fluorophenyl)diazenyl]pyridine
- 4-[(E)-(3-Acetylphenyl)diazenyl]pyridine
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]pyridine
Uniqueness
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine is unique due to the presence of methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
| 138151-54-9 | |
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-pyridin-4-yldiazene |
InChI |
InChI=1S/C13H13N3O2/c1-17-12-4-3-11(9-13(12)18-2)16-15-10-5-7-14-8-6-10/h3-9H,1-2H3 |
InChI Key |
SCYJPOPMVOJFJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=NC2=CC=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)






